molecular formula C10H12ClF3N2 B2636195 5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride CAS No. 2580253-87-6

5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride

Cat. No.: B2636195
CAS No.: 2580253-87-6
M. Wt: 252.67
InChI Key: FWRRGXWMGXCATB-UHFFFAOYSA-N
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Description

5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride is a chemical compound with the molecular formula C10H11F3N2·HCl It is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylpyridine precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Trifluoromethylpyridine derivatives: Compounds with similar trifluoromethyl and pyridine structures but different additional groups.

Uniqueness

5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride is unique due to the combination of its pyrrolidine ring and trifluoromethyl group, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

5-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2.ClH/c11-10(12,13)9-2-1-7(6-15-9)8-3-4-14-5-8;/h1-2,6,8,14H,3-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRRGXWMGXCATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580253-87-6
Record name 5-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride
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